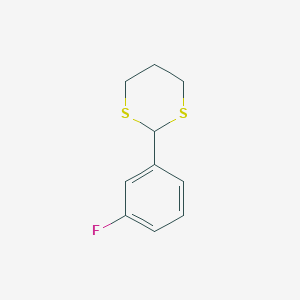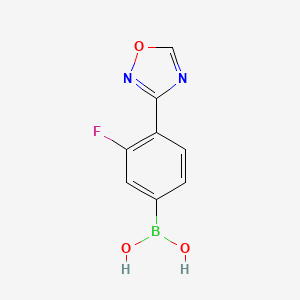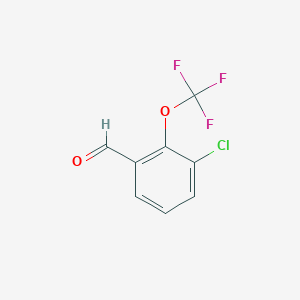
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with the molecular formula C19H15NO2S. It is characterized by the presence of a thiophene ring, a tetrahydroacridine core, and a carboxylic acid group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroacridine Core: The initial step involves the synthesis of the tetrahydroacridine core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene aldehyde. This step requires a base such as sodium hydroxide to facilitate the reaction.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.
相似化合物的比较
Similar Compounds
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxamide
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-methyl ester
- 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-ethyl ester
Uniqueness
4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its combination of a thiophene ring, a tetrahydroacridine core, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H15NO2S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22) |
InChI 键 |
FCOGZYVBNZBOQP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)


![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)






![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)

